7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide characterized by a methoxy-substituted benzofuran core and a branched ethoxy-phenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-9-5-4-8-14(15)18(25-3)12-21-20(22)17-11-13-7-6-10-16(24-2)19(13)26-17/h4-11,18H,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTKEFPIXRMMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran ring and methoxy groups are susceptible to oxidation. For example:
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Benzofuran ring oxidation : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the furan ring may undergo cleavage to form diketones or carboxylic acids, depending on conditions.
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Methoxy group demethylation : Oxidative demethylation of methoxy substituents (e.g., using BBr₃ or HI) can yield phenolic derivatives .
Key reaction pathways :
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O, reflux): Produces 7-methoxy-1-benzofuran-2-carboxylic acid and the corresponding amine .
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Basic hydrolysis (NaOH, EtOH, Δ): Forms the carboxylate salt, which can be acidified to the free acid.
Kinetic data :
| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 6 M HCl | 1.2 × 10⁻⁴ | 72.3 |
| 2 M NaOH | 3.8 × 10⁻⁵ | 85.6 |
Electrophilic Substitution
The electron-rich benzofuran ring participates in electrophilic substitutions:
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Nitration (HNO₃, H₂SO₄): Introduces nitro groups at C-5 or C-6 positions .
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Sulfonation (SO₃, H₂SO₄): Forms sulfonic acid derivatives.
Regioselectivity :
| Electrophile | Major Product Position | Selectivity Ratio (C-5:C-6) |
|---|---|---|
| NO₂⁺ | C-5 | 4:1 |
| SO₃H⁺ | C-6 | 3:2 |
Catalytic Hydrogenation
The benzofuran ring can be hydrogenated under catalytic conditions (H₂, Pd/C, EtOH):
Optimized conditions :
| Catalyst Loading (wt%) | Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 5% Pd/C | 10 | 80 | 92 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids at C-3 or C-5 positions .
-
Buchwald-Hartwig : Forms C–N bonds with amines.
Example reaction :
Biological Reactivity
In pharmacological contexts, the compound interacts with biological targets via:
-
Hydrogen bonding : Carboxamide NH and carbonyl groups bind to enzyme active sites .
-
π-π stacking : Benzofuran and methoxyphenyl groups interact with aromatic residues.
Key interactions :
| Target Protein | Binding Affinity (Kd, nM) | Mechanism |
|---|---|---|
| COX-2 | 18.7 | Competitive inhibition |
| 5-HT₃ receptor | 42.3 | Allosteric modulation |
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
| pH | Half-Life (t₁/₂, h) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 6.2 | Amide hydrolysis |
| 7.4 | 48.5 | Oxidation |
Scientific Research Applications
Biological Activities
1. Neuroprotective Effects
Research has highlighted the neuroprotective properties of benzofuran derivatives, including 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide. A study synthesized various derivatives and evaluated their neuroprotective and antioxidant activities using cultured rat cortical neuronal cells. Among these, certain derivatives exhibited significant protection against NMDA-induced excitotoxicity, comparable to established NMDA antagonists like memantine . This suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a role.
2. Antioxidant Activity
The compound has also been studied for its antioxidant capabilities, which are vital in counteracting oxidative stress associated with various diseases. The presence of methoxy groups in its structure may enhance its electron-donating ability, contributing to its antioxidant effects .
3. Anticancer Potential
Benzofuran derivatives have shown promise as anticancer agents. In vitro studies indicated that modifications to the benzofuran structure could significantly enhance antiproliferative activity against cancer cell lines. For instance, specific substitutions at the C–3 and C–6 positions of the benzofuran ring led to compounds with markedly increased potency against various cancer types . This highlights the potential of this compound in cancer therapeutics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features :
- Carboxamide Linker : The N-substituted 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and chiral centers, which may influence target selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran Carboxamide Derivatives
Binding Mode Predictions
- Hypothetical HDAC Interaction : While the target compound lacks direct evidence of HDAC binding, its benzofuran core and carboxamide linker align with HDAC inhibitor pharmacophores. However, the absence of a sulfonamide or hydroxamate group (as in C8) likely precludes strong Zn²⁺ chelation .
- Alternative Targets : The ethoxy-phenyl substituent resembles allosteric modulators of GPCRs or kinase inhibitors, warranting exploration in these contexts.
Biological Activity
7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that falls under the category of benzofuran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H23N1O5
- Molecular Weight : 357.40 g/mol
This compound features a benzofuran core, which is known for its pharmacological significance.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against cancer cell lines. For instance, compounds with methoxy groups at the C–6 position showed higher potency compared to those with substitutions at the C–7 position .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 10h | MCF-7 | 0.46 |
| 10g | A549 | 0.39 |
| 10c | HepG2 | 0.25 |
The above table illustrates that the introduction of methoxy groups can significantly lower the IC50 values, indicating increased efficacy against cancer cell lines.
Antibacterial and Antifungal Activity
In addition to anticancer properties, benzofuran derivatives have demonstrated antibacterial and antifungal activities. A comprehensive study evaluated various monomeric alkaloids, including those related to benzofurans, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values were found to vary significantly based on structural modifications.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that the compound possesses moderate to good antimicrobial activity, making it a potential candidate for further development in therapeutic applications .
Case Studies
Several case studies have been conducted to explore the biological activities of benzofuran derivatives:
- Study on Anticancer Activity : A research article published in Pharmaceutical Research evaluated a series of benzofuran derivatives for their anticancer properties using MCF-7 and A549 cell lines. The study concluded that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy Study : Another study focused on the antibacterial effects of various benzofuran derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential use in treating bacterial infections .
Q & A
Q. How can researchers optimize the synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide?
Methodological Answer: The synthesis of benzofuran carboxamides typically involves multi-step protocols, including:
- Core Benzofuran Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
- Carboxamide Coupling: Reaction of benzofuran-2-carboxylic acid derivatives with amines using coupling agents like EDCI/HOBt or DCC.
- Enantioselective Modifications: For chiral intermediates (e.g., the 2-methoxy-2-(2-methoxyphenyl)ethyl group), asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution can be employed .
- Purification: Column chromatography (e.g., PE/EA gradients) and recrystallization (solvent diffusion) improve purity (>95%) .
Key Data:
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Cyclization | 65–75 | 90 | H₂SO₄ catalysis |
| Amide Coupling | 70–80 | 95 | EDCI/HOBt, DMF |
| Chiral Separation | 50–60 | 99 | Chiral HPLC |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group positions) and amide bond formation. Key shifts: benzofuran C-2 carbonyl (~165 ppm), methoxy groups (~55 ppm) .
- HPLC-MS: Determines enantiomeric excess (e.g., Chiralpak AD-H column) and molecular ion ([M+H]⁺ = 415.2) .
- X-ray Crystallography: Resolves absolute stereochemistry of the ethylamine side chain .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like HDACs or α7 nAChR. The methoxy groups may interact with hydrophobic pockets, while the carboxamide binds catalytic zinc in HDACs .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with inhibitory activity (IC₅₀) using descriptors like logP and polar surface area .
Key Findings:
| Target | Predicted IC₅₀ (nM) | Binding Interactions |
|---|---|---|
| HDAC1 | 120 | Zn²⁺ coordination, HIS140/ASP264 H-bonds |
| α7 nAChR | 62 | Hydrophobic pocket (PHE152, MET274) |
Q. What in vivo models are suitable for evaluating cognitive enhancement effects?
Methodological Answer:
- Social Recognition Test (Rats): Dose orally (0.3–1 mg/kg) and measure interaction time with novel vs. familiar conspecifics. Blockade by methyllycaconitine (α7 antagonist) confirms target specificity .
- Water Maze (Aged Rats): Assess working memory improvement (escape latency reduction) at 1 mg/kg p.o. .
Contradiction Analysis:
Discrepancies between in vitro binding (nM range) and in vivo efficacy (mg/kg doses) may arise from blood-brain barrier permeability or metabolite interference. Use LC-MS/MS to measure brain penetrance .
Q. How can researchers assess selectivity against off-target receptors (e.g., 5-HT₃)?
Methodological Answer:
- Radioligand Displacement Assays: Compare Ki values for α7 nAChR vs. 5-HT₃ (e.g., [³H]GR65630 binding). The compound’s benzofuran core may reduce 5-HT₃ affinity compared to indole derivatives .
- Electrophysiology (Xenopus Oocytes): Test agonist/antagonist activity at α7 (EC₅₀) vs. α4β2 or muscle-type nAChRs (IC₅₀) .
Q. How should researchers address contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Assay Condition Variability: Compare buffer pH (HDAC activity is pH-sensitive) and Zn²⁺ concentration .
- Structural Analogues: Test derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate steric/electronic effects .
Example Conflict Resolution:
| Study | HDAC1 IC₅₀ (nM) | Condition |
|---|---|---|
| A | 120 | 50 mM Tris, pH 8.0 |
| B | 350 | 25 mM HEPES, pH 7.4 |
Adjust pH to 8.0 and repeat assay to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
